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molecular formula C12H11ClN2 B1367002 3-Chloro-6-(2,4-dimethylphenyl)pyridazine CAS No. 64262-74-4

3-Chloro-6-(2,4-dimethylphenyl)pyridazine

Cat. No. B1367002
M. Wt: 218.68 g/mol
InChI Key: RUKXRBZVIBQNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08968708B2

Procedure details

3-chloro-6-(2,4-dimethylphenyl)pyridazine (example 13b) (1.36 g) was refluxed with thiourea (473 mg, 6.2 mmol) in EtOH (25 mL) for 5 hrs. The mixture was evaporated, and water (45 mL) was added to the residue, followed by Na2CO3 (318 mg, 3 mmol). The precipitate that formed was collected by filtration, washed with diethylether and dried to give 6-(2,4-Dimethylphenyl)pyridazine-3(2H)-thione (1.12 g, 52%). 1H NMR (300 MHz, dMSO): δ 2.29 (s, 3H), 2.32 (s, 3H), 7.12-7.30 (m, 2H), 7.29-7.31 (d, 1H), 7.46-7.49 (d, 1H), 7.65-7.68 (dd, 1H); MS (M+H, 217).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=2[CH3:15])=[CH:6][CH:7]=1.NC(N)=[S:18].C([O-])([O-])=O.[Na+].[Na+]>CCO>[CH3:15][C:9]1[CH:10]=[C:11]([CH3:14])[CH:12]=[CH:13][C:8]=1[C:5]1[CH:6]=[CH:7][C:2](=[S:18])[NH:3][N:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=C(C=C(C=C1)C)C
Name
Quantity
473 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
318 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
water (45 mL) was added to the residue
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with diethylether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)C=1C=CC(NN1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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